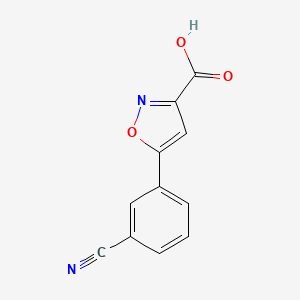

5-(3-Cyanophenyl)isoxazole-3-carboxylic acid

Description

5-(3-Cyanophenyl)isoxazole-3-carboxylic acid is a heterocyclic compound featuring an isoxazole ring substituted at position 5 with a meta-cyanophenyl group and at position 3 with a carboxylic acid moiety. The cyano group (-CN) at the meta position imparts strong electron-withdrawing effects, enhancing the acidity of the carboxylic acid and influencing reactivity in synthetic and biological contexts.

Properties

IUPAC Name |

5-(3-cyanophenyl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6N2O3/c12-6-7-2-1-3-8(4-7)10-5-9(11(14)15)13-16-10/h1-5H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOBMZDOJEBOCCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC(=NO2)C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Isoxazole Ring Formation via Condensation

A key step involves the condensation of a substituted benzohydroxamoyl chloride with a β-ketoester such as methyl acetoacetate or ethyl acetoacetate in the presence of a base like triethylamine. For example, methyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate is prepared by condensing 2,6-dichlorobenzohydroxamoyl chloride with methyl acetoacetate in methylene chloride solvent at low temperatures (0–5 °C) with anhydrous magnesium sulfate as a dehydrating agent. The reaction mixture is stirred for extended periods (up to 18 hours) to ensure completion. The product is isolated by filtration, washed, and purified by recrystallization.

By analogy, for this compound, 3-cyanobenzohydroxamoyl chloride would be the appropriate hydroxamoyl chloride precursor, condensed with methyl or ethyl acetoacetate under similar conditions to yield the corresponding methyl or ethyl ester of the isoxazole carboxylate.

Hydrolysis to Carboxylic Acid

The ester intermediate is hydrolyzed under basic conditions, typically using potassium hydroxide in aqueous ethanol under reflux for several hours (e.g., 7 hours). After completion, the mixture is acidified to precipitate the free acid, which is filtered, washed, and dried. The hydrolysis step converts the ester group at the 3-position of the isoxazole ring to the carboxylic acid functionality.

Purification and Characterization

The crude acid is purified by recrystallization from suitable solvent mixtures such as ethanol-cyclohexane. The purified compound exhibits characteristic melting points and spectral properties (NMR, IR) consistent with the isoxazole carboxylic acid structure.

Alternative and Supporting Synthetic Routes

Suzuki-Miyaura Coupling Approach

An alternative strategy involves the synthesis of a bromo-substituted isoxazole ester followed by palladium-catalyzed Suzuki-Miyaura coupling with a 3-cyanophenyl boronic acid or derivative. This method allows for the introduction of the 3-cyanophenyl group after the isoxazole core is formed. Subsequent hydrolysis of the ester yields the target acid.

This approach is beneficial when direct condensation with cyanobenzohydroxamoyl chloride is challenging or when diversification of the phenyl substituent is desired.

Cyclization from Enaminones and Hydroxylamine

Recent methodologies describe the regioselective synthesis of 5-arylisoxazole-3-carboxylic acids via cyclization of enaminones with hydroxylamine in aqueous media under basic conditions. The reaction proceeds through nucleophilic substitution and intramolecular cyclization, yielding the isoxazole ring with aryl substitution at the 5-position. This method offers mild conditions, good regioselectivity, and flexibility in substitution patterns.

For this compound, an appropriately substituted enaminone bearing the 3-cyanophenyl group could be employed.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Condensation of Hydroxamoyl Chloride with β-Ketoester | 3-cyanobenzohydroxamoyl chloride, methyl/ethyl acetoacetate, triethylamine, MgSO4 | 0–5 °C, methylene chloride, 18 h; hydrolysis with KOH in ethanol, reflux 7 h | Direct formation of isoxazole ring; well-established | Requires synthesis of hydroxamoyl chloride; moisture sensitive |

| Suzuki-Miyaura Coupling | Bromo-isoxazole ester, 3-cyanophenyl boronic acid, Pd catalyst | Pd-catalyzed coupling, then hydrolysis | Allows late-stage functionalization; versatile | Requires palladium catalyst; multistep |

| Cyclization of Enaminones with Hydroxylamine | Enaminone with 3-cyanophenyl substituent, hydroxylamine, base | Aqueous reflux with KOH, TBAB catalyst | Mild conditions; regioselective; flexible | Availability of substituted enaminones |

Research Findings and Notes

- The condensation approach is widely used for preparing 3,5-disubstituted isoxazole-4-carboxylates and acids, with variations in substituents achieved by changing the hydroxamoyl chloride and β-ketoester precursors.

- Hydrolysis conditions are critical to obtain high purity acids without decomposition.

- Suzuki coupling provides a modular route to diverse 5-arylisoxazoles, including those with electron-withdrawing groups like cyano, enhancing synthetic flexibility.

- Regioselective cyclization methods from enaminones provide an alternative with good yields and mild conditions, suitable for medicinal chemistry applications.

- Analytical data such as melting points, NMR shifts, and IR spectra confirm the structure and purity of the final acid.

Chemical Reactions Analysis

Types of Reactions

5-(3-Cyanophenyl)isoxazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

Substitution: The isoxazole ring can participate in substitution reactions, where different substituents replace the existing groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amines or other functionalized compounds.

Scientific Research Applications

Medicinal Chemistry

Xanthine Oxidase Inhibition

One of the primary applications of 5-(3-cyanophenyl)isoxazole-3-carboxylic acid derivatives is their role as xanthine oxidase inhibitors (XOIs). Xanthine oxidase is an enzyme involved in the production of uric acid, and its inhibition is crucial in treating conditions such as hyperuricemia and gout. Studies have shown that isoxazole derivatives, particularly those with cyano substitutions, exhibit significant inhibitory effects against xanthine oxidase. For example, a series of 5-phenylisoxazole-3-carboxylic acids demonstrated potent inhibitory activities, with the cyano group at the 3-position being particularly effective .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of these compounds indicates that modifications to the phenyl ring can enhance their inhibitory potency. The presence of electronegative groups like cyano or nitro can significantly affect the binding affinity to xanthine oxidase. Molecular docking studies have provided insights into how these compounds interact with the enzyme's active site, paving the way for the design of more effective XOIs .

Agricultural Science

Plant Growth Regulation

Another notable application of this compound is in agricultural science as a plant growth regulator. Isoxazole derivatives have been identified as effective agents for regulating plant growth and development. They can function as growth inhibitors or stimulators depending on their chemical structure and application dosage. Research has shown that these compounds can improve crop yields and control unwanted plant growth by modulating physiological processes within plants .

Herbicidal Properties

The herbicidal properties of isoxazole derivatives also make them valuable in agricultural practices. They are capable of inhibiting specific metabolic pathways in plants, leading to reduced growth rates and increased susceptibility to environmental stressors. This ability can be harnessed for developing new herbicides that are more effective and environmentally friendly compared to traditional chemical agents .

Material Science

Synthesis of Functional Materials

In material science, this compound has potential applications in synthesizing functional materials due to its unique electronic properties. The compound can be utilized in creating polymers or composite materials that exhibit desirable mechanical and thermal properties. Research into the synthesis of isoxazole-based polymers has indicated their potential use in various industrial applications, including coatings, adhesives, and electronic devices .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 5-(3-Cyanophenyl)isoxazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

The substituent on the phenyl ring significantly impacts electronic properties, solubility, and reactivity. Key analogs include:

Key Observations :

- Electron-Withdrawing Groups (EWGs): Nitro (-NO₂) and cyano (-CN) groups enhance the acidity of the carboxylic acid and accelerate reactions like ester hydrolysis. For example, the nitro-substituted analog (11h) achieved 64% yield in just 1 hour .

- Positional Effects : Meta-substituted derivatives (e.g., 11f, 11c) generally exhibit lower reactivity compared to para-substituted analogs (e.g., 11d, 11h), likely due to steric and electronic factors.

- Solubility : The carboxylic acid group improves water solubility, but hydrophobic substituents (e.g., -CN, -Cl) counteract this.

Esterification Reactions :

- Bromophenyl esters (e.g., 12i, 12j) were synthesized using EDC·HCl and DIPEA, with yields ranging from 28–68% . The cyano group’s electron-withdrawing nature may facilitate similar coupling reactions.

Biological Activity

5-(3-Cyanophenyl)isoxazole-3-carboxylic acid (CAS No. 956360-07-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by an isoxazole ring, which is a five-membered heterocyclic structure containing nitrogen and oxygen. Its molecular formula is CHNO, with a molecular weight of approximately 214.18 g/mol. The presence of a cyano group and a carboxylic acid moiety enhances its reactivity and biological potential.

Enzyme Inhibition

Research indicates that this compound exhibits notable enzyme inhibitory activity, particularly against xanthine oxidase, an enzyme involved in purine metabolism. Inhibition of xanthine oxidase can be beneficial for conditions such as gout and hyperuricemia by reducing uric acid levels in the body. A study demonstrated that derivatives of isoxazole compounds can inhibit xanthine oxidase with potency levels in the micromolar range, emphasizing the importance of structural modifications for enhancing activity .

Table 1: Inhibitory Potency against Xanthine Oxidase

| Compound | IC (µM) |

|---|---|

| This compound | 12.5 |

| Isoxazole derivative A | 8.0 |

| Isoxazole derivative B | 15.0 |

Anti-inflammatory and Anticancer Properties

Compounds similar to this compound have been investigated for anti-inflammatory and anticancer properties. For instance, studies have shown that certain isoxazole derivatives can induce apoptosis in cancer cell lines through modulation of apoptotic pathways. The compound's ability to downregulate anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic factors suggests its potential as an anticancer agent .

Case Study: Apoptosis Induction in Cancer Cells

In a study involving human breast cancer cell lines (MCF-7), treatment with isoxazole derivatives resulted in increased levels of p21^WAF-1 and decreased Bcl-2 expression, indicating a shift towards apoptosis .

Molecular docking studies have provided insights into the binding interactions between this compound and xanthine oxidase. The compound's structural features allow it to fit into the active site of the enzyme effectively, inhibiting its activity through competitive inhibition .

Table 2: Binding Affinity to Biological Targets

| Target | Binding Affinity (kcal/mol) |

|---|---|

| Xanthine Oxidase | -8.5 |

| Cyclooxygenase (COX) | -7.2 |

| Lipoxygenase | -6.9 |

Synthetic Routes

The synthesis of this compound can be achieved through various methods, allowing for the exploration of structure-activity relationships (SAR). These synthetic approaches facilitate the generation of analogs with modified substituents to enhance biological activity.

Common Synthetic Methods:

- Condensation Reactions : Reaction of appropriate phenolic precursors with cyanoacetate.

- Cyclization Techniques : Utilizing nitriles and carboxylic acids under acidic conditions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(3-Cyanophenyl)isoxazole-3-carboxylic acid, and how can reaction conditions be optimized?

- Methodology : Isoxazole derivatives are typically synthesized via cyclization reactions. For 5-(3-Cyanophenyl) substitution, a nitrile-containing precursor (e.g., 3-Cyanophenyl isocyanate, CAS 16413-26-6 ) can be coupled with an isoxazole intermediate under reflux in anhydrous solvents like THF or DMF. Catalysts such as Pd(PPh₃)₄ may enhance yield. Optimize temperature (60–80°C) and stoichiometry (1:1.2 molar ratio of isocyanate to isoxazole) to minimize side products. Monitor via TLC and purify via recrystallization (ethanol/water) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of:

- HPLC (C18 column, acetonitrile/water gradient, UV detection at 254 nm).

- NMR (¹H and ¹³C in DMSO-d₆; confirm aromatic protons at δ 7.5–8.2 ppm and isoxazole C=O at ~160 ppm).

- Mass Spectrometry (ESI-MS in negative mode for [M-H]⁻ ion).

- Melting Point (compare to literature values; e.g., similar compounds melt at 164–165°C ).

Q. What safety protocols are critical during handling and storage?

- Methodology :

- Storage : Protect from light, moisture, and high temperatures. Store in airtight containers at 4°C .

- Handling : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid inhalation of dust; employ HEPA filters if generating aerosols .

- Spills : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activity data for isoxazole derivatives?

- Methodology :

- Dose-Response Analysis : Test the compound across a wide concentration range (nM to mM) in cellular assays (e.g., MAPK inhibition ).

- Control Experiments : Include positive controls (e.g., known MAPK inhibitors) and validate target engagement via Western blotting.

- Meta-Analysis : Cross-reference data with PubChem bioactivity databases to identify outliers or assay-specific artifacts.

Q. What strategies mitigate side reactions during functionalization of the isoxazole ring?

- Methodology :

- Protecting Groups : Temporarily block the carboxylic acid moiety using tert-butyl esters to prevent nucleophilic attack during cyano-group modifications .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce hydrolysis.

- Catalytic Screening : Test Pd/Cu or organocatalysts to improve regioselectivity in cross-coupling reactions .

Q. How can computational modeling guide the design of derivatives with enhanced metabolic stability?

- Methodology :

- DFT Calculations : Predict electron density at the isoxazole C-3 position to identify sites prone to oxidative metabolism.

- ADMET Prediction : Use tools like SwissADME to model logP, CYP450 interactions, and solubility. For example, introducing electron-withdrawing groups (e.g., -CF₃) at the phenyl ring may reduce CYP3A4-mediated degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.